N-Methyl-1,3-propanediamine

Description

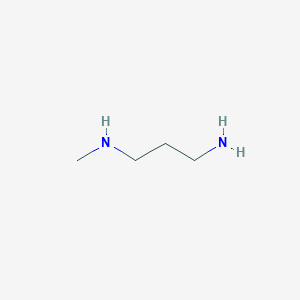

Structure

3D Structure

Properties

IUPAC Name |

N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJABUZHRJTCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064201 | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

282 to 286 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

96 °F (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.844 (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6291-84-5 | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YP367238K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-1,3-propanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of N-Methyl-1,3-propanediamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of workflows.

Chemical and Physical Properties

This compound, also known as 3-(methylamino)propylamine, is a colorless to pale yellow liquid with a distinct amine odor.[1] It is an aliphatic amine that is hygroscopic, meaning it can absorb moisture from the air.[1] This compound serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and surfactants due to its nucleophilic nature.[1]

Identification and General Properties

| Property | Value | Reference |

| CAS Number | 6291-84-5 | [1][2] |

| Molecular Formula | C₄H₁₂N₂ | [1][2] |

| Molecular Weight | 88.15 g/mol | [2] |

| IUPAC Name | N'-methylpropane-1,3-diamine | [2] |

| Synonyms | (3-Aminopropyl)methylamine, 3-(Methylamino)propylamine, N-Methyl-1,3-diaminopropane | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

Physical Properties

A comprehensive summary of the key physical properties of this compound is presented below.

| Property | Value | Unit | Reference |

| Boiling Point | 139-141 | °C | [3][4][5][6] |

| Melting Point | -72 | °C | [7][8] |

| Density | 0.844 | g/mL at 25 °C | [3][4][5][6][7] |

| Refractive Index (n20/D) | 1.447 | [3][4][5][6] | |

| Flash Point | 35 - 42 | °C | [2][4] |

| Solubility in Water | Soluble (≥100 mg/mL at 19 °C) | [8][9] | |

| Vapor Pressure | 13.331 | hPa at 39.37 °C | [3] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is inverted (sealed end up) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Water bath for temperature control (25 °C).

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound and placed in a water bath at 25 °C to allow the liquid to reach thermal equilibrium.

-

Any excess liquid is removed, and the outside of the pycnometer is dried.

-

The mass of the pycnometer filled with the sample is measured.

-

The volume of the pycnometer is determined by repeating the procedure with distilled water, for which the density at 25 °C is known.

-

The density of this compound is calculated using the formula: Density = Mass / Volume.

Measurement of Refractive Index

An Abbe refractometer is used to measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (20 °C)

-

Dropper

-

Ethanol or acetone (B3395972) for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature circulator is allowed to flow through the instrument to maintain the temperature at 20 °C.

-

The light source is positioned, and the eyepiece is adjusted to view the crosshairs.

-

The handwheel is turned until the boundary between the light and dark fields is visible.

-

The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

-

The handwheel is finely adjusted to center the boundary line on the crosshairs.

-

The refractive index is read from the scale.

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens or Tag Closed Cup tester, which is appropriate for flammable liquids.

Apparatus:

-

Pensky-Martens or Tag Closed Cup flash point apparatus

-

Thermometer

-

Ignition source (e.g., a small flame or an electric igniter)

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid, which contains the thermometer and ignition source, is securely placed on the cup.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

Chemical Reactivity and Safety

This compound is a flammable and corrosive liquid.[3] It is a basic compound that reacts exothermically with acids to form salts.[3][9] It may be incompatible with isocyanates, halogenated organic compounds, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][9] Flammable gaseous hydrogen may be generated when it comes into contact with strong reducing agents, such as hydrides.[3][9]

Due to its hazardous nature, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for determining the key physical properties of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Workflow for Refractive Index Measurement.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Flash point - Wikipedia [en.wikipedia.org]

- 3. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 4. This compound | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(6291-84-5) 1H NMR spectrum [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. delltech.com [delltech.com]

An In-depth Technical Guide to N-Methyl-1,3-propanediamine (CAS 6291-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine, with the CAS number 6291-84-5, is an aliphatic amine that is gaining significant attention in the fields of organic synthesis and pharmaceutical development.[1] Structurally, it is a colorless to light yellow liquid characterized by a primary and a secondary amine group separated by a three-carbon chain.[2] This unique structure imparts a versatile reactivity profile, making it a valuable building block for a wide range of chemical entities.[3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in drug development with a focus on its emerging role in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂N₂ | [4] |

| Molecular Weight | 88.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 139-141 °C | [5] |

| Melting Point | -72 °C | [6] |

| Density | 0.844 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.447 | [5] |

| Flash Point | 35 °C (95 °F) | [6] |

| Water Solubility | Soluble | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 2.65 (t), 2.45 (t), 2.30 (s), 1.55 (quintet), 1.35 (s, broad) | [7] |

| ¹³C NMR | Data available in spectral databases. | [7] |

| Infrared (IR) | Data available in spectral databases. | [][9] |

| Mass Spectrometry (MS) | Data available in spectral databases. | [10] |

Synthesis of this compound

This compound can be synthesized through various routes, with the most common being the alkylation of 1,3-diaminopropane (B46017) or the reduction of a nitrile precursor.

Synthesis via Reductive Amination and Reduction

A prevalent industrial method involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to form 3-(dimethylamino)propionitrile, followed by hydrogenation.[2][11]

Experimental Protocol: Synthesis of N,N-dimethyl-1,3-propanediamine (as an example of a related synthesis)

-

Step 1: Synthesis of 3-(dimethylamino)propionitrile: Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor. The molar ratio of dimethylamine to acrylonitrile is typically between 1:1 and 10:1. The reaction is carried out at a temperature of 10-120 °C with a space velocity of 0.1-10 h⁻¹. This continuous process can achieve a conversion rate of acrylonitrile and selectivity for dimethylaminopropionitrile of over 99%.[11]

-

Step 2: Hydrogenation to N,N-dimethyl-1,3-propanediamine: The resulting 3-(dimethylamino)propionitrile can be directly hydrogenated in a second fixed-bed reactor without purification. The hydrogenation is performed at a pressure of 3-10 MPa using a Raney-Ni catalyst, often with an alkaline alcohol solution as a co-catalyst. The space velocity is maintained at 0.1-4 h⁻¹. This step yields N,N-dimethyl-1,3-propanediamine with a purity of not less than 98%.[11]

Note: While this protocol is for the N,N-dimethyl derivative, a similar pathway starting with methylamine (B109427) and acrylonitrile would yield 3-(methylamino)propionitrile, which can then be reduced to this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][12]

Intermediate in the Synthesis of Alfuzosin

This compound is a key building block in the synthesis of Alfuzosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[5] The synthesis involves the reaction of this compound with a suitable quinazoline (B50416) derivative.

A Versatile Linker in PROTACs

A rapidly growing area of interest for this compound is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[12]

The simple and flexible three-carbon chain of this compound provides a foundational element for constructing more complex PROTAC linkers.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of PROTACs.

Analytical Methods

Accurate and robust analytical methods are crucial for quality control and for studying the pharmacokinetics of this compound and its derivatives.

Experimental Protocol: LC-MS/MS for the Determination of this compound in a Biological Matrix (Adapted from a study on bovine muscle)

-

Sample Preparation:

-

Homogenize the tissue sample.

-

Perform acid hydrolysis to release any conjugated this compound.

-

Use a stable isotope-labeled internal standard (e.g., N-methyl-d₃-3,3'-d₂-propane-1,3-diamine) for accurate quantification.

-

Derivatize the sample with an agent like pentafluoropropionic acid anhydride (B1165640) (PFPA) to improve chromatographic retention and mass spectrometric detection.

-

-

Chromatography:

-

Column: A reverse-phase C18 or perfluorophenyl (PFP) column can be used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid for MS compatibility).

-

-

Mass Spectrometry:

-

Ionization: Negative ion electrospray ionization (ESI) is suitable for the PFPA derivative.

-

Detection: Use a triple quadrupole or ion trap mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Validation:

-

Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using fortified samples. Apparent recoveries should be within acceptable limits (e.g., 89-97%) with good repeatability (e.g., less than 10%).

-

Safety and Handling

This compound is a corrosive and flammable liquid.[13] It is harmful if swallowed and can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a building block for established drugs and its emerging role as a linker in the exciting field of PROTACs highlight its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the laboratory and beyond. The detailed protocols and data presented in this guide aim to support and facilitate further research and innovation utilizing this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound | 6291-84-5 [smolecule.com]

- 7. chempep.com [chempep.com]

- 9. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 10. researchgate.net [researchgate.net]

- 11. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,3-propanediamine is a valuable chemical intermediate characterized by the presence of both a primary and a secondary amine group.[1] This unique structure allows for its application as a versatile building block in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its utility in the creation of active pharmaceutical ingredients (APIs) and as a catalyst in processes such as amination reactions underscores its industrial significance.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols derived from established industrial processes for analogous compounds, quantitative data, and process visualizations.

Primary Industrial Synthesis: Cyanoethylation of Methylamine (B109427) followed by Hydrogenation

The most prevalent and economically viable method for the industrial production of this compound is a two-step process. This process begins with the Michael addition of methylamine to acrylonitrile (B1666552), a reaction commonly referred to as cyanoethylation. The resulting intermediate, 3-(Methylamino)propionitrile, is then subjected to catalytic hydrogenation to yield the final product. This methodology is directly analogous to the large-scale production of N,N-dimethyl-1,3-propanediamine, for which extensive documentation exists.[2][3][4][5]

Step 1: Synthesis of 3-(Methylamino)propionitrile (Cyanoethylation)

In this step, methylamine is reacted with acrylonitrile to form 3-(Methylamino)propionitrile. The reaction is a nucleophilic addition of the primary amine to the activated double bond of acrylonitrile.

Reaction Workflow:

References

- 1. CAS No.6291-84-5,this compound Suppliers [lookchem.com]

- 2. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 3. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 4. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CAS No. 6291-84-5) is a versatile aliphatic diamine that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring both a primary and a secondary amine group, allows for differential reactivity, making it a valuable intermediate in the synthesis of a wide range of complex molecules.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on technical details relevant to research and development.

Chemical Structure and Identification

This compound is characterized by a three-carbon propane (B168953) backbone with a primary amine group at one terminus and a methyl-substituted amine group at the other.

Caption: Structural formula of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6291-84-5 |

| IUPAC Name | N¹-methylpropane-1,3-diamine |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol |

| SMILES | CNCCCN |

| InChI | InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3 |

| Synonyms | (3-Aminopropyl)methylamine, 3-Methylaminopropylamine, N-Methyl-1,3-diaminopropane |

Physicochemical Properties

This compound is typically a colorless to pale yellow or dark amber liquid with a characteristic amine odor.[1] It is hygroscopic and water-soluble. Key quantitative properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 139-141 °C | [3] |

| Melting Point | -72 °C | |

| Density | 0.844 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.447 | [3] |

| Flash Point | 96 °F (35.6 °C) | |

| Vapor Pressure | 13.33 hPa at 39.37 °C | |

| Water Solubility | Miscible (≥100 mg/mL) | |

| pKa | 10.60 (Predicted) |

Reactivity and Applications

The presence of two amine groups with different substitution patterns makes this compound a highly useful nucleophile in organic synthesis.[1] Its basicity allows it to readily neutralize acids in exothermic reactions.[3]

Key Applications:

-

Pharmaceutical Intermediate: It is a foundational component in the synthesis of various active pharmaceutical ingredients (APIs), where its structure allows for the construction of complex molecular architectures.[2] For instance, it has been used in the synthesis of intermediates for alfuzosin.

-

Agrochemicals and Surfactants: The compound serves as a building block in the production of agrochemicals and surfactants.[1]

-

Catalysis: It can act as a catalyst, particularly in amination reactions, to facilitate the formation of C-N bonds.[2]

-

Specialized Polymers: It is used in the creation of performance polymers and other fine chemicals.[2]

-

Structure-Directing Agent: It has been employed as a structure-directing molecule in the synthesis of crystalline aluminophosphates.

Reactivity Profile: The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. In combination with strong reducing agents, it may generate flammable gaseous hydrogen.[3]

Experimental Protocols: Synthesis

The industrial synthesis of this compound is typically achieved via a two-step process starting from monomethylamine and acrylonitrile. This route is favored for its simplicity and high conversion rates.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

The following protocol is a representative example based on established industrial chemistry for related diamines.[4][5]

Step 1: Synthesis of 3-(Methylamino)propionitrile

-

Reactor Setup: A pressure-rated chemical reactor equipped with a stirrer, temperature control, and ports for reactant addition and gas venting is charged with an aqueous solution of monomethylamine.

-

Reactant Addition: Acrylonitrile is added to the reactor in a controlled manner, typically dropwise, while maintaining the temperature between 10-40 °C. The reaction is a Michael addition and is exothermic; efficient cooling is required. A molar excess of monomethylamine is often used to minimize the formation of bis-adducts.

-

Reaction: The mixture is stirred for several hours at the controlled temperature until the reaction is complete, which can be monitored by techniques such as Gas Chromatography (GC) to track the disappearance of acrylonitrile.

-

Work-up: Upon completion, the excess monomethylamine and water are removed under reduced pressure to yield the crude 3-(methylamino)propionitrile intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrogenation of 3-(Methylamino)propionitrile

-

Catalyst Preparation: A high-pressure autoclave is charged with the crude 3-(methylamino)propionitrile, a suitable solvent (e.g., methanol (B129727) or ethanol), and a hydrogenation catalyst. Raney-Nickel (Raney-Ni) is a commonly used catalyst for this transformation.[4] An alkaline promoter, such as sodium hydroxide (B78521) or potassium hydroxide, is often added to suppress side reactions.[4]

-

Hydrogenation Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. Typical reaction conditions involve pressures of 3-10 MPa and temperatures ranging from 70-100 °C.[1][4]

-

Monitoring: The reaction mixture is agitated vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The progress is monitored by the uptake of hydrogen. The reaction is continued until hydrogen consumption ceases.

-

Isolation and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation. The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product with high purity.

Biological Activity and Signaling Pathways

Currently, there is limited information in publicly accessible scientific literature detailing the specific involvement of this compound in biological signaling pathways. Its primary role is established as a synthetic intermediate in the chemical and pharmaceutical industries rather than as a biologically active signaling molecule itself. Its structural similarity to natural polyamines like putrescine suggests a potential for interaction with biological systems, but this has not been a significant area of research. Professionals should handle this compound with appropriate safety measures due to its corrosive and irritant properties.

References

- 1. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 2. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 5. Process for preparing N-methyl-1,3-propane diamine through continuous catalytic reaction by using two fixed bed reactors - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Physical Properties of N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Methyl-1,3-propanediamine (CAS RN: 6291-84-5). The information is compiled from various authenticated sources to support its application in research, particularly in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as 3-(methylamino)propylamine, is a diamine with both a primary and a secondary amine functional group. Its structure is characterized by a propyl chain with a methylamino group at one end and an amino group at the other.

-

IUPAC Name: N'-methylpropane-1,3-diamine[1]

Tabulated Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source (Citation) |

| Appearance | Clear to light yellow or dark amber liquid.[1][3][4][6][7] | |

| Odor | Odorless to distinct amine-like odor.[4][7] | |

| Melting Point | -72 °C / -97.6 °F[2][3][4][8] | |

| Boiling Point | 138-141 °C / 282.2 - 285.8 °F at 760 mmHg[2][3][4][5][6][8] | |

| Density | 0.844 g/mL at 25 °C[1][2][5][6][8] | |

| Solubility in Water | Greater than or equal to 100 mg/mL at 66 °F; completely miscible.[1][3][8][9] | |

| Flash Point | 35 °C / 95 °F to 42 °C / 107.6 °F[1][3][4][5][6] | |

| Refractive Index | n20/D 1.447[5][6][8] | |

| pH | 13.5 (100g/l aqueous solution at 20°C)[4][8] | |

| Vapor Pressure | 13.331 hPa at 39.37 °C[6][8] | |

| Explosive Limits | 1.8-12.8%(V)[3][8] | |

| Autoignition Temp. | 305 °C / 581 °F[4] | |

| Viscosity | 1.6 mPa.s at 20 °C[4] |

Experimental Protocols for Property Determination

While specific experimental records for this compound are not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

Workflow for Physicochemical Characterization

Caption: A logical workflow for the physicochemical characterization of a chemical substance.

a. Determination of Melting Point The melting point is typically determined using a capillary melting point apparatus. A small, dry sample of the substance is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

b. Determination of Boiling Point The boiling point can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a stable temperature of the vapor condensing on the thermometer, is recorded as the boiling point. For higher accuracy, an ebulliometer can be used.

c. Determination of Density Density is measured using a pycnometer or a hydrometer. The pycnometer method involves accurately weighing the empty vessel, then weighing it filled with the sample liquid, and finally weighing it filled with a reference liquid of known density (like water). The density of the sample can then be calculated.

d. Determination of Solubility To determine water solubility, incremental amounts of the compound are added to a known volume of water at a specific temperature. The mixture is agitated until no more of the substance dissolves. The concentration of the resulting saturated solution is then determined, often by gravimetric or spectroscopic methods, to quantify solubility.

e. Determination of Flash Point The flash point is commonly determined using a closed-cup tester, such as the Pensky-Martens apparatus. The sample is heated in the cup at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which application of the ignition source causes the vapors above the liquid to ignite.[5]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound would include N-H stretching vibrations for both primary and secondary amines, C-H stretching for the alkyl groups, and N-H bending vibrations. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization mass spectrum of this compound is available in the NIST WebBook.[11] The molecular ion peak would be expected at m/z = 88, corresponding to the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information about the different types of protons and their neighboring environments in the molecule. ChemicalBook provides access to the ¹H NMR spectrum of this compound.[12]

-

¹³C NMR: Carbon NMR provides information about the different carbon environments in the molecule.

-

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][4][13] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[4][13] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][13] It is incompatible with acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[4]

This guide is intended to provide a detailed overview of the physical properties of this compound for scientific and research purposes. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. N-Methyl-1,3-diaminopropane 98 6291-84-5 [sigmaaldrich.com]

- 6. This compound | 6291-84-5 [chemicalbook.com]

- 7. CAS 6291-84-5: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. N-Methyl-1,3-diaminopropane | 6291-84-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1,3-Propanediamine, N-methyl- [webbook.nist.gov]

- 11. 1,3-Propanediamine, N-methyl- [webbook.nist.gov]

- 12. This compound(6291-84-5) 1H NMR [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

N-Methyl-1,3-propanediamine: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1,3-propanediamine (CAS No: 6291-84-5), also known as 3-(methylamino)propylamine, is a versatile aliphatic amine utilized as a building block in the synthesis of various pharmaceuticals, agrochemicals, and surfactants.[1] Its utility in these applications is often dependent on its physical characteristics, which dictate reaction conditions and purification strategies. This technical guide provides a focused overview of two key physical properties of this compound: its boiling point and density, supported by generalized experimental methodologies for their determination.

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the identification, handling, and application of this compound in a laboratory and industrial setting. The data, as reported in scientific literature and chemical databases, are summarized below.

| Property | Value | Conditions | Source |

| Boiling Point | 139-141 °C | at 760 mmHg (lit.) | [2][3][4][5] |

| 140 °C | Not specified | [6] | |

| 138-139 °C | Not specified | [7] | |

| 282-286 °F | at 760 mmHg | [8] | |

| Density | 0.844 g/mL | at 25 °C (lit.) | [2][3][4] |

| 0.844 g/mL | Not specified | [6][7] | |

| 0.840 g/mL | Not specified | [5] |

Experimental Protocols for Determination

While the precise experimental protocols used to determine the cited values for this compound are not detailed in the readily available literature, the following are standard and widely accepted methods for measuring the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a fixed point at a given pressure and serves as an important indicator of purity.

1. Thiele Tube Method: This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed within the test tube.

-

The test tube assembly is attached to a thermometer and submerged in the Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.

-

2. Simple Distillation Method: This method is suitable when a larger volume of the liquid is available and can simultaneously serve as a purification step.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heat source.

-

Procedure:

-

The distillation flask is charged with this compound and boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

As the vapor travels into the condenser and re-liquefies, the temperature reading on the thermometer will stabilize.

-

This stable temperature, observed during the collection of the main fraction of the distillate, is recorded as the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity.

1. Digital Density Meter: Modern digital density meters provide rapid and highly accurate measurements.

-

Apparatus: A digital density meter, which typically utilizes an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using standards of known density, such as dry air and deionized water.

-

A small sample of this compound is injected into the measurement cell (the U-tube).

-

The instrument induces the U-tube to oscillate. The oscillation frequency is dependent on the mass of the liquid in the tube.

-

The instrument electronically measures the oscillation frequency and converts it into a density value, often displaying it directly. Temperature control is crucial and is typically integrated into the device.

-

2. Pycnometer Method: A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for more classical density measurements.

-

Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The mass of the filled pycnometer is then determined.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Generalized Experimental Workflow

The logical flow for determining the physical properties of a liquid sample like this compound can be visualized as follows.

Caption: Workflow for Physical Property Determination.

References

- 1. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. savemyexams.com [savemyexams.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. matestlabs.com [matestlabs.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. cdn.juniata.edu [cdn.juniata.edu]

Solubility Profile of N-Methyl-1,3-propanediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-1,3-propanediamine in various organic solvents. Due to its role as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility is crucial for process development, reaction optimization, and formulation.[1][2] This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for its synthesis.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. This compound possesses both polar (amine groups) and non-polar (propane backbone) characteristics, suggesting a varied solubility profile. The presence of primary and secondary amine groups allows for hydrogen bonding, which generally enhances solubility in protic and polar solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Nitrile | Acetonitrile | CH₃CN | 1000 µg/mL | Not Specified |

| Aqueous | Water | H₂O | ≥ 100 mg/mL | 18.9 |

| 1000 g/L | 25 | |||

| Completely Miscible | Not Specified |

Table 1: Quantitative and Qualitative Solubility of this compound.[3][4]

It is generally stated that lower aliphatic amines are soluble in water and organic solvents.[5] this compound is described as being soluble in polar solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of this compound solubility in an organic solvent, based on the principle of reaching equilibrium and analyzing the saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a titrator.

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow undissolved solute to settle.

-

For finer separation, centrifuge the sample at a controlled temperature.

-

-

Sample Analysis (Gas Chromatography Method):

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the GC.

-

Inject the diluted sample into the GC and record the peak area corresponding to this compound.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation:

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mass percent.

Visualizing a Potential Synthesis Workflow

While a specific, detailed experimental workflow for the synthesis of this compound was not found, a logical synthesis pathway can be inferred from the known synthesis of the closely related compound, N,N-dimethyl-1,3-propanediamine. The following diagram illustrates a potential two-step continuous process.

Caption: A logical workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound. Further experimental work is necessary to establish a comprehensive quantitative solubility profile in a wider array of organic solvents, which will be invaluable to the scientific and industrial communities that utilize this important chemical intermediate.

References

An In-Depth Technical Guide to the Reaction Mechanisms of N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CAS RN: 6291-84-5), a versatile aliphatic diamine, serves as a crucial building block in a multitude of chemical syntheses, ranging from pharmaceuticals and agrochemicals to polymers and surfactants.[1][2] Its unique structure, featuring both a primary and a secondary amine, imparts distinct reactivity that allows for selective chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers and professionals in drug development and chemical synthesis.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily governed by the nucleophilic character of its two nitrogen atoms. The primary amine is generally more reactive and less sterically hindered than the secondary methylamino group, allowing for regioselective reactions under controlled conditions. Key reaction types involving this diamine include acylation, alkylation, polyamide formation, Michael additions, and the synthesis of heterocyclic compounds.

Acylation Reactions

Acylation of this compound with reagents such as acyl chlorides and anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

General Mechanism with Acyl Chloride:

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the corresponding amide.

References

An In-depth Technical Guide to the Safety of N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for N-Methyl-1,3-propanediamine (CAS No. 6291-84-5), a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[1] Due to its chemical properties, it is imperative to handle this compound with appropriate safety measures. This document summarizes key data from Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory and drug development setting.

Core Safety & Hazard Information

This compound is classified as a hazardous chemical.[2] It is a flammable liquid and vapor.[3] Furthermore, it is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H301/H302: Toxic or harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H314: Causes severe skin burns and eye damage.[4]

-

H318: Causes serious eye damage.[5]

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a distinct amine odor.[1][2] It is hygroscopic, meaning it can absorb moisture from the air.[1]

| Property | Value | Source |

| Molecular Formula | C4H12N2 | [2] |

| Molecular Weight | 88.15 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like/Odorless | [1][2] |

| Boiling Point | 139-141 °C at 760 mmHg | [2][6] |

| Melting Point | -72 °C | [2] |

| Flash Point | 35-42 °C | [2][6] |

| Density | 0.844 g/mL at 25 °C | [6] |

| Solubility in Water | Miscible/Soluble | [7] |

| pH | 13.5 (100g/l aqueous solution at 20°C) | [2] |

| Vapor Pressure | No data available | [2] |

| Autoignition Temperature | 305 °C | [2] |

| Refractive Index | n20/D 1.447 | [6] |

Toxicological Data

Limited acute toxicity data is available for this compound. The available data indicates that it is toxic if swallowed.

| Test | Species | Route | Value | Source |

| TDLo (Lowest published toxic dose) | Rat | Oral | 1300 mg/kg/13D-C | [8] |

Toxic Effects noted at the TDLo:

-

Behavioral: Food intake (animal)[8]

-

Nutritional and Gross Metabolic: Weight loss or decreased weight gain[8]

-

Related to Chronic Data: Death[8]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not explicitly provided. However, the reported endpoints such as acute oral toxicity (LD50/TDLo) typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).

For instance, acute oral toxicity is often determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure) . These protocols involve the administration of the substance to fasted animals (most frequently rats), followed by observation for a defined period (typically 14 days) to assess mortality and clinical signs of toxicity. The choice of guideline influences the number of animals used and the statistical approach to estimating the LD50.

Skin corrosion/irritation studies generally follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method) . In vivo studies involve applying the substance to the shaved skin of an animal (usually a rabbit) and observing for effects like erythema, edema, and corrosion over a period of time.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A full-face respirator may be used for simultaneous eye and respiratory protection.[7]

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[5]

-

Keep away from sources of ignition - No smoking.[5]

-

Take measures to prevent the buildup of electrostatic charge.[5]

-

Handle in a well-ventilated area.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep container tightly closed.[5]

-

Containers which are opened must be carefully resealed and kept upright to prevent leakage.[5]

-

Store locked up.[5]

Emergency Procedures

First-Aid Measures

Caption: First-aid procedures for this compound exposure.

In case of inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Take the victim immediately to a hospital and consult a physician.[5]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Fire-Fighting Measures

This compound is a flammable liquid.

Caption: Fire-fighting measures for this compound.

Suitable extinguishing media: For small fires, use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5] Large amounts of water are ineffective for extinguishing the fire.[5] Use water spray to cool unopened containers.[5]

Specific hazards arising from the chemical: Vapors can accumulate in low areas and may form explosive concentrations.[5]

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

Personal precautions:

-

Wear respiratory protection.[5]

-

Avoid breathing vapors, mist, or gas.[5]

-

Ensure adequate ventilation.[5]

-

Remove all sources of ignition.[5]

-

Evacuate personnel to safe areas.[5]

Environmental precautions:

Methods for cleaning up:

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]

-

Keep in suitable, closed containers for disposal.[2]

-

Use spark-proof tools and explosion-proof equipment.[2]

Stability and Reactivity

Reactivity: No data available.

Chemical stability: Stable under normal conditions.[2]

Possibility of hazardous reactions: None under normal processing.[2]

Conditions to avoid: Heat, flames, and sparks. Incompatible products.[2]

Incompatible materials: Acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[2]

Hazardous decomposition products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2]

References

- 1. CAS 6291-84-5: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-Methyl-1,3-diaminopropane 98 6291-84-5 [sigmaaldrich.com]

- 7. This compound | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:6291-84-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Basicity and pKa of N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and ionization constants (pKa) of N-Methyl-1,3-propanediamine (CAS 6291-84-5). This diamine is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals, making a thorough understanding of its acid-base chemistry essential for reaction optimization, formulation development, and understanding its physiological behavior.

Executive Summary

This compound is a short-chain aliphatic diamine containing both a primary and a secondary amine. This structure results in two distinct basic centers, each with its own protonation constant (pKa). Due to the electron-donating effect of the methyl group and the alkyl chain, both nitrogens are basic. The secondary amine is expected to be slightly more basic than the primary amine. This document summarizes the available pKa data, provides a detailed discussion on the factors influencing its basicity, outlines a standard experimental protocol for pKa determination, and presents logical diagrams to illustrate its chemical behavior.

Basicity and Protonation Equilibria

This compound possesses two ionizable amino groups. The basicity of these groups is described by their respective pKa values, which correspond to the pH at which the concentration of the protonated (conjugate acid) and unprotonated (free base) forms are equal.

The protonation occurs in a stepwise manner. The first protonation (pKa1) corresponds to the equilibrium between the monoprotonated and the neutral species, while the second protonation (pKa2) relates to the equilibrium between the diprotonated and monoprotonated forms.

Factors Influencing Basicity

The basicity of this compound is influenced by several factors:

-

Inductive Effect: The methyl group attached to one nitrogen is an electron-donating group. This increases the electron density on the secondary nitrogen, making its lone pair more available for protonation compared to a non-alkylated amine. Consequently, the secondary amine is the more basic site.

-

Solvation Effects: In an aqueous solution, the protonated forms of the amine are stabilized by hydrogen bonding with water molecules. The primary amine (-NH2) has more protons to participate in hydrogen bonding than the secondary amine (-NHCH3), which can influence their relative basicities.

-

Electrostatic Effects: After the first protonation, the presence of a positive charge on the molecule makes the second protonation less favorable. The positive charge on the first ammonium (B1175870) center withdraws electron density from the second nitrogen, reducing its basicity. This results in the second pKa value being significantly lower than the first.

The logical pathway for the protonation of this compound is illustrated below.

Quantitative pKa Data

| Compound | pKa1 | pKa2 | Data Type |

| This compound | ~10.6 | ~8.8 | Predicted/Estimated |

| 1,3-Propanediamine | 10.94 | ~9.0 | Experimental |

| N,N'-Dimethyl-1,3-propanediamine | 10.86 | - | Predicted |

Note: pKa values are typically determined at 25 °C. The pKa1 corresponds to the protonation of the more basic secondary amine, and pKa2 to the less basic primary amine. The estimate for pKa2 is based on the typical drop observed in similar diamines after the first protonation.

Experimental Protocol for pKa Determination

The most common and reliable method for determining the pKa of amines is potentiometric titration. This involves monitoring the pH of a solution of the amine as a titrant of known concentration is incrementally added.

Materials and Equipment

-

Analyte: this compound (high purity)

-

Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Solvent: Deionized, CO2-free water

-

Ionic Strength Adjuster: 1.0 M Potassium Chloride (KCl) solution

-

Equipment:

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature-controlled titration vessel

-

Inert gas supply (Nitrogen or Argon)

-

Detailed Methodology

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 0.1 mmol of this compound.

-

Dissolve the sample in 50 mL of deionized water in the titration vessel.

-

Add a sufficient volume of the KCl solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place a magnetic stir bar in the vessel and begin gentle stirring.

-

-

System Setup and Calibration:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

-

Purge the analyte solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved CO2, and maintain a gentle stream of the gas over the solution throughout the titration.

-

Immerse the calibrated pH electrode and the tip of the titrant delivery tube into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the amine solution.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed through both equivalence points and has stabilized in the acidic region (e.g., pH < 3).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

The two pKa values can be determined from the pH at the half-equivalence points. The first equivalence point (V1) is the inflection point of the first steep pH drop, and the second (V2) is the inflection point of the second drop.

-

pKa1 is the pH at V2/2 volume of titrant added.

-

pKa2 is the pH at (V1 + (V2-V1)/2) volume of titrant added.

-

Alternatively, calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

-

The general workflow for this experimental determination is visualized below.

Conclusion

This compound is a diamine with two distinct basic centers, with estimated aqueous pKa values of approximately 10.6 and 8.8. The higher basicity of the secondary amine is attributed to the inductive effect of the methyl group. A precise experimental determination of these values is crucial for applications in drug development and chemical synthesis and can be reliably achieved using the potentiometric titration protocol detailed in this guide. This information is vital for predicting ionization states, solubility, and reactivity under various pH conditions.

A Technical Guide to N-Methyl-1,3-propanediamine: Commercial Sources, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CAS No. 6291-84-5), also known as 3-(methylamino)propylamine, is a versatile diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses. Its unique structure, featuring both a primary and a secondary amine group, allows for differential reactivity, making it a valuable tool in the construction of complex molecules. This technical guide provides an in-depth overview of the commercial sources, key specifications, and practical applications of this compound, with a focus on experimental protocols relevant to researchers and professionals in drug development and chemical synthesis.

Commercial Sources and Suppliers

A variety of chemical suppliers offer this compound in various grades and quantities, catering to both research and industrial needs. The selection of a suitable supplier is a critical step in any research or development project, ensuring the quality and consistency of the starting material. Key considerations for supplier selection include product purity, available quantities, lead times, and the availability of comprehensive technical and safety documentation.

Below is a summary of prominent commercial suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications of this compound